4-(2-Methoxyphenyl)-3-methylbutanoic acid
Overview
Description
4-(2-Methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzaldehyde and 3-methylbutanoic acid.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent, such as malonic acid, in the presence of a base like sodium ethoxide. This forms an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(2-Hydroxyphenyl)-3-methylbutanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(2-Methoxyphenyl)-3-methylbutanol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2-Hydroxyphenyl)-3-methylbutanoic acid.
Reduction: 4-(2-Methoxyphenyl)-3-methylbutanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-3-methylbutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methoxyphenyl)-3-methylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
4-(2-Methoxyphenyl)-3-methylbutanone: Similar structure but with a ketone group instead of a carboxylic acid group.
Uniqueness
4-(2-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXGTOBKXADUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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